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Compound of Interest

Compound Name: Ethyl N-butyl-N-cyanocarbamate

Cat. No.: B063770 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic methods for confirming the

purity of Ethyl N-butyl-N-cyanocarbamate. Due to the limited availability of direct

experimental spectra for this specific compound, this guide leverages data from close structural

analogs to predict its spectroscopic characteristics. The presented data and protocols are

intended to serve as a robust reference for quality control and characterization.

Predicted Spectroscopic Data Summary
The following tables summarize the predicted and comparative spectroscopic data for Ethyl N-
butyl-N-cyanocarbamate and its structural analogs. These predictions are derived from

established spectroscopic principles and data from the listed analogs.

Table 1: Predicted ¹H NMR Chemical Shifts (ppm)
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Protons

Predicted Shift
(ppm) for Ethyl
N-butyl-N-
cyanocarbama
te

Ethyl N,N-di-n-
butylcarbamat
e

Ethyl N-
butylcarbamat
e

Notes

O-CH₂-CH₃ ~4.2 (q) ~4.1 (q) ~4.1 (q)

Quartet due to

coupling with

methyl protons.

O-CH₂-CH₃ ~1.3 (t) ~1.2 (t) ~1.2 (t)

Triplet due to

coupling with

methylene

protons.

N-CH₂-

CH₂CH₂CH₃
~3.4 (t) ~3.2 (t) ~3.1 (t)

Triplet,

deshielded by

the nitrogen and

cyano group.

N-CH₂-

CH₂CH₂CH₃
~1.6 (sext) ~1.5 (sext) ~1.4 (sext)

Sextet, complex

multiplet.

N-CH₂CH₂-

CH₂CH₃
~1.4 (sext) ~1.3 (sext) ~1.3 (sext)

Sextet, complex

multiplet.

N-CH₂CH₂CH₂-

CH₃
~0.9 (t) ~0.9 (t) ~0.9 (t)

Triplet, least

deshielded

methyl group.

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm)
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Carbon

Predicted Shift
(ppm) for Ethyl N-
butyl-N-
cyanocarbamate

Ethyl N,N-di-n-
butylcarbamate[1]

Notes

C=O ~155 ~156
Carbonyl carbon,

highly deshielded.

C≡N ~115 -
Characteristic shift for

a nitrile carbon.

O-CH₂-CH₃ ~63 ~61
Methylene carbon of

the ethyl ester.

O-CH₂-CH₃ ~14 ~14
Methyl carbon of the

ethyl ester.

N-CH₂-CH₂CH₂CH₃ ~50 ~46

Methylene carbon

attached to nitrogen,

deshielded.

N-CH₂-CH₂CH₂CH₃ ~30 ~31 Butyl chain carbon.

N-CH₂CH₂-CH₂CH₃ ~20 ~20 Butyl chain carbon.

N-CH₂CH₂CH₂-CH₃ ~14 ~14

Terminal methyl

carbon of the butyl

chain.

Table 3: Key FTIR Absorption Bands (cm⁻¹)
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Functional
Group

Predicted
Wavenumber
(cm⁻¹) for
Ethyl N-butyl-
N-
cyanocarbama
te

Ethyl N,N-di-n-
butylcarbamat
e[1]

n-Butyl
Cyanoacrylate[
2]

Notes

C≡N Stretch ~2240 - 2238

A sharp, medium

intensity band

characteristic of

a nitrile.

C=O Stretch ~1715 ~1690 1737

Strong

absorption,

typical for a

carbamate

carbonyl.

C-O Stretch ~1250 ~1230 1289

Strong band for

the ester C-O

bond.

C-N Stretch ~1180 ~1170 -
Carbamate C-N

bond stretch.

C-H Stretch (sp³) 2850-3000 2850-2980 2850-3000

Aliphatic C-H

stretching

vibrations.

Table 4: Predicted Mass Spectrometry Fragmentation
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Fragment Predicted m/z Rationale

[M]+• 170
Molecular ion of Ethyl N-butyl-

N-cyanocarbamate.

[M - C₂H₅O]+ 125 Loss of the ethoxy group.

[M - C₄H₉]+ 113 Loss of the butyl group.

[C₄H₉NCN]+ 97
Fragment containing the butyl

and cyano groups.

[C₂H₅OCN]+ 71
Fragment containing the ethyl

ester and cyano groups.

[C₄H₉]+ 57 Butyl cation.

[CN]+ 26 Cyanide radical.

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To identify the chemical structure and assess for impurities containing protons and

carbons.

Instrumentation:

400 MHz (or higher) NMR Spectrometer

Sample Preparation:

Accurately weigh approximately 10-20 mg of the Ethyl N-butyl-N-cyanocarbamate sample.

Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) or another suitable

deuterated solvent.

Transfer the solution to a clean, dry 5 mm NMR tube.
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¹H NMR Acquisition Parameters:

Pulse Program: Standard single pulse (zg30)

Number of Scans: 16-64 (adjust for desired signal-to-noise)

Relaxation Delay (d1): 1-5 seconds

Acquisition Time: ~4 seconds

Spectral Width: -2 to 12 ppm

Reference: Tetramethylsilane (TMS) at 0 ppm.

¹³C NMR Acquisition Parameters:

Pulse Program: Proton-decoupled (zgpg30)

Number of Scans: 1024 or more (due to low natural abundance of ¹³C)

Relaxation Delay (d1): 2-5 seconds

Acquisition Time: ~1-2 seconds

Spectral Width: -10 to 220 ppm

Reference: CDCl₃ solvent peak at 77.16 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify characteristic functional groups and compare the sample's spectrum to a

reference or predicted spectrum.

Instrumentation:

FTIR Spectrometer with an ATR (Attenuated Total Reflectance) accessory.

Sample Preparation (ATR):
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Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing

it to dry completely.

Record a background spectrum of the clean, empty ATR crystal.

Place a small drop of the neat liquid Ethyl N-butyl-N-cyanocarbamate sample directly onto

the center of the ATR crystal.

Acquire the sample spectrum.

Acquisition Parameters:

Spectral Range: 4000 - 400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 16-32

Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate volatile components of the sample and identify them based on their

mass-to-charge ratio and fragmentation patterns, providing a highly sensitive method for purity

assessment.

Instrumentation:

Gas Chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole).

Sample Preparation:

Prepare a dilute solution of the Ethyl N-butyl-N-cyanocarbamate sample (~1 mg/mL) in a

volatile organic solvent such as dichloromethane or ethyl acetate.

GC Parameters (suggested starting point):

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms), 30 m x

0.25 mm ID, 0.25 µm film thickness.

Inlet Temperature: 250 °C
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Injection Volume: 1 µL (split or splitless injection depending on concentration)

Carrier Gas: Helium at a constant flow rate of ~1 mL/min.

Oven Temperature Program:

Initial temperature: 50 °C, hold for 2 minutes.

Ramp: 10 °C/min to 280 °C.

Hold at 280 °C for 5 minutes.

MS Parameters:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: 40-400 amu.

Source Temperature: 230 °C

Quadrupole Temperature: 150 °C

Solvent Delay: 2-3 minutes to prevent filament damage from the solvent peak.

Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the spectroscopic analysis for purity

confirmation.

Caption: Workflow for the comprehensive spectroscopic analysis of Ethyl N-butyl-N-
cyanocarbamate.

Caption: Logical decision pathway for confirming the purity of Ethyl N-butyl-N-
cyanocarbamate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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